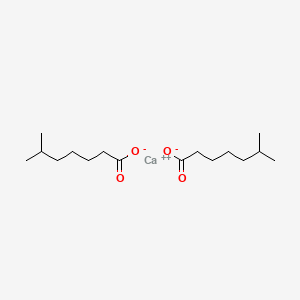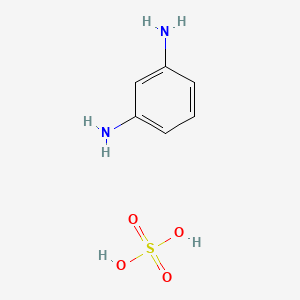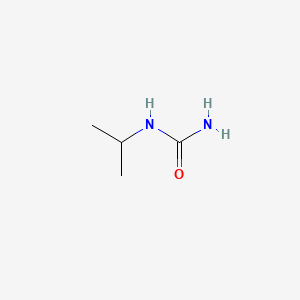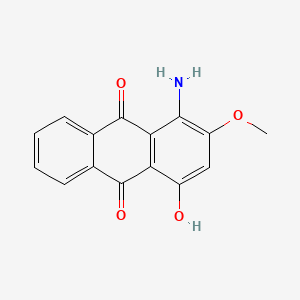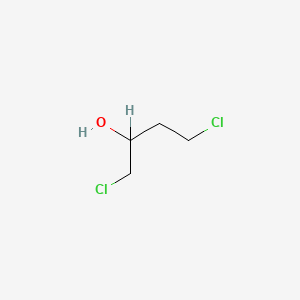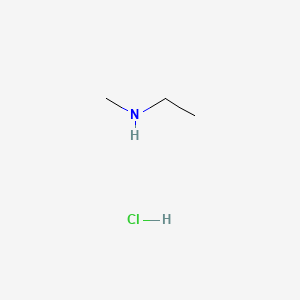
N-Methylethylamine hydrochloride
Vue d'ensemble
Description
N-Methylethylamine hydrochloride, also known as Ethylmethylamine, is a compound with the chemical formula C3H10ClN . It is a solid substance and appears as a clear colorless to light yellow liquid .
Synthesis Analysis
The synthesis of N-Methylethylamine involves the reaction of guanosine 5′-phospho-2-methylimidazolide with N-ethylmethylamine in water at 37°C . It has also been used in the synthesis of N-ethylmethylacrylamide via reaction with acryloyl chloride .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string Cl.CCNC . The InChI key for this compound is GEHLEADVHVVTET-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 95.57 . It has a density of 0.688 g/mL at 25 °C . The melting point is estimated to be -70.99°C, and it has a boiling point of 36-37 °C . The vapor pressure is 8.53 psi at 20 °C .Applications De Recherche Scientifique
Environmental Science and Water Treatment
- NDMA Precursor Analysis : N-Nitrosodimethylamine (NDMA), a potent carcinogen, forms during water and wastewater treatment. The study by Mitch et al. (2003) describes a method for quantifying NDMA precursors, like N-Methylethylamine hydrochloride, during chlorination of wastewaters and natural waters (Mitch, Gerecke, & Sedlak, 2003).
Pharmacological Research
Monoamine Oxidase Inhibitor : Taylor et al. (1960) reported on a structurally unique monoamine oxidase inhibitor related to this compound, highlighting its potential use in pharmacology (Taylor, Wykes, Gladish, & Martin, 1960).
Antihypertensive Drug Research : Zhang et al. (2004) worked on the synthesis of isotopically labeled variants of this compound for pharmacokinetic and pharmacological studies, indicating its role in developing antihypertensive drugs (Zhang, Yang, Chen, Zhong, Yun, & Wang, 2004).
Chemical Synthesis and Analysis
Synthetic Technology : Wang Ling-ya (2015) discussed the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in organic synthesis, where this compound is used as auxiliary material (Wang Ling-ya, 2015).
Synthesis of N-ethyl-N-methylcarbamoyl Chloride : Deng Yong (2008) investigated a process for synthesizing N-ethyl-N-methylcarbamoyl chloride using N-methylethylamine, demonstrating its application in chemical manufacturing (Deng Yong, 2008).
Analytical Chemistry
- HPLC Determination in Pharmaceuticals : Anerao et al. (2018) developed a high-performance liquid chromatography method for determining N-Methylethanolamine, a related compound, in pharmaceuticals, underscoring the importance of such compounds in analytical chemistry (Anerao, Dighe, Gupta, Patil, & Pradhan, 2018).
Mécanisme D'action
Safety and Hazards
Analyse Biochimique
Biochemical Properties
N-Methylethylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme monoamine oxidase (MAO), which catalyzes the oxidation of amines. This compound acts as a substrate for MAO, leading to the production of corresponding aldehydes, ammonia, and hydrogen peroxide. This interaction is crucial for the metabolism of amines in the body .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the release of neurotransmitters such as norepinephrine and dopamine, thereby impacting neuronal signaling and communication . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For example, this compound can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and improve memory retention in rodents . At high doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range produces beneficial effects, while exceeding this range leads to adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound can also affect metabolic flux by altering the levels of key metabolites, such as amino acids and nucleotides . These interactions are essential for maintaining cellular homeostasis and metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as tissue permeability and blood-brain barrier penetration. This compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization helps elucidate its role in cellular processes and potential therapeutic applications.
Propriétés
IUPAC Name |
N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-3-4-2;/h4H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHLEADVHVVTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883512 | |
| Record name | Ethanamine, N-methyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
624-60-2 | |
| Record name | Ethanamine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylethylamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanamine, N-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanamine, N-methyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl(methyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the connection between N-Methylethanamine Hydrochloride and mustard toxicity?
A1: The provided research papers focus on the blistering effects of sulfur mustard (bis-(2-chloroethyl)sulfide, HD) and its analogs, such as 2-chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride (nitrogen mustard, HN2). These compounds are known vesicants, causing severe skin blistering.
Q2: How do these mustard agents exert their toxic effects?
A: The research suggests that these mustard agents, including HN2, stimulate the production of a specific protease in skin cells [, ]. This protease, found to be membrane-bound and requiring calcium ions (Ca2+) for activity, plays a role in the breakdown of proteins at the dermal-epidermal junction, leading to blister formation [, ].
Q3: Can you elaborate on the protease involved and its significance?
A: The studies identified the mustard-stimulated protease as a trypsin/chymotrypsin-like serine protease, with a molecular weight of approximately 70-80 kDa [, ]. Its activity is dependent on both Ca2+ and new protein synthesis, indicating a complex regulatory mechanism [, ]. Inhibition of this protease could potentially serve as a therapeutic strategy to mitigate the blistering effects of mustard agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tris[4-(diethylamino)phenyl]amine](/img/structure/B1583506.png)


